1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position of the pyrazole ring and a carboxylic acid group at the 4-position of another pyrazole ring, connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl derivative .
Scientific Research Applications
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the carboxylic acid group.
1-Methyl-4-bromo-1H-pyrazole: Similar structure but with a methyl group instead of the methylene bridge.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Another derivative with different substituents on the pyrazole ring.
Uniqueness
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bromine atom, a methylene bridge, and a carboxylic acid group.
Properties
Molecular Formula |
C8H7BrN4O2 |
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Molecular Weight |
271.07 g/mol |
IUPAC Name |
1-[(4-bromopyrazol-1-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7BrN4O2/c9-7-2-11-13(4-7)5-12-3-6(1-10-12)8(14)15/h1-4H,5H2,(H,14,15) |
InChI Key |
RIUZHQFMPBJSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CN2C=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
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